2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide
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Overview
Description
2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of amino, chloro, and trifluoromethyl groups attached to a pyridine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzonitrile and 2,3,5-trichloropyridine.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro groups can be reduced to form corresponding amines.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical compound due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-chloro-5-(trifluoromethyl)pyridine-4-carboxamide: Lacks the 4-chlorophenyl group.
2-amino-3-chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridine-4-carboxamide: Contains a methyl group instead of a chloro group on the phenyl ring.
Uniqueness
2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-amino-3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O/c14-6-1-3-7(4-2-6)21-12(22)9-8(13(16,17)18)5-20-11(19)10(9)15/h1-5H,(H2,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIMRFDCUDCTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=NC=C2C(F)(F)F)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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